3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20213713
InChI: InChI=1S/C18H17ClFN5O/c19-16-6-4-14(5-7-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-2-1-3-17(20)8-13/h1-8,12,15H,9-11H2,(H,21,26)
SMILES:
Molecular Formula: C18H17ClFN5O
Molecular Weight: 373.8 g/mol

3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide

CAS No.:

Cat. No.: VC20213713

Molecular Formula: C18H17ClFN5O

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide -

Specification

Molecular Formula C18H17ClFN5O
Molecular Weight 373.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-4-(tetrazol-1-yl)butanamide
Standard InChI InChI=1S/C18H17ClFN5O/c19-16-6-4-14(5-7-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-2-1-3-17(20)8-13/h1-8,12,15H,9-11H2,(H,21,26)
Standard InChI Key KYAXCFZEGYOXTR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₈H₁₆ClFN₄O) features:

  • A butanamide core (4-carbon chain with an amide group).

  • A 4-chlorophenyl group at position 3, introducing hydrophobic and electron-withdrawing characteristics.

  • A 3-fluorobenzyl group attached to the amide nitrogen, contributing aromaticity and potential halogen-bonding interactions.

  • A 1H-tetrazol-1-yl group at position 4, serving as a planar, nitrogen-rich heterocycle with high dipole moments .

The tetrazole ring’s ionization potential (pKa ~4.9) allows it to mimic carboxylic acids (pKa ~4.8) under physiological conditions, making it a strategic bioisostere .

Physicochemical Properties

  • Molecular Weight: 374.8 g/mol

  • LogP (Predicted): 3.2 (moderate lipophilicity, favoring blood-brain barrier penetration) .

  • Hydrogen Bond Donors/Acceptors: 2/6, suggesting moderate solubility in polar solvents.

Synthetic Pathways and Analytical Characterization

Proposed Synthesis

A plausible route involves:

  • Micheal Addition: Reacting 4-chlorophenylacetonitrile with acryloyl chloride to form 3-(4-chlorophenyl)propanenitrile.

  • Nitrilation to Tetrazole: Treating the nitrile intermediate with sodium azide and ammonium chloride in dimethylformamide (DMF) to yield 3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanenitrile .

  • Reductive Amination: Coupling the nitrile with 3-fluorobenzylamine via hydrogenation in the presence of Raney nickel, followed by amidation to produce the final compound .

Spectroscopic Data (Theoretical)

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch), 1550 cm⁻¹ (tetrazole C=N stretch), and 750 cm⁻¹ (C-Cl bend).

  • ¹H NMR: Expected signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.4 ppm (benzyl CH₂), and δ 2.8–3.1 ppm (butanamide CH₂ groups).

ParameterPredictionBasis
AbsorptionHigh (Caco-2 permeability >20 nm/s)Moderate LogP and H-bond count .
MetabolismCYP3A4/2D6 substrateBenzyl and tetrazole motifs .
ToxicityRisk of phospholipidosisStructural similarity to cationic amphiphilic drugs .

Future Research Directions

Priority Studies

  • In Vitro Receptor Screening: Assess affinity for GPCRs (e.g., opioid, serotonin receptors) using radioligand binding assays.

  • PLA2G15 Inhibition Assays: Quantify IC₅₀ values to evaluate phospholipidosis risk .

  • Metabolic Profiling: Identify major metabolites via LC-MS to guide toxicity studies.

Structural Optimization

  • Replace the chlorophenyl group with a trifluoromethyl variant to reduce metabolic activation.

  • Introduce polar substituents (e.g., hydroxyl) to mitigate phospholipidosis risk .

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